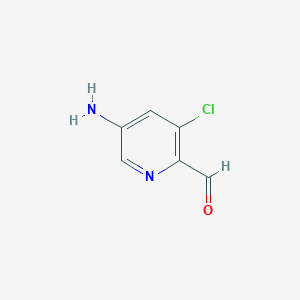
5-Amino-3-chloropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-chloropicolinaldehyde: is an organic compound belonging to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 3-position of the pyridine ring, along with an aldehyde functional group at the 2-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloropicolinaldehyde: : One common method involves the amination of 3-chloropicolinaldehyde. This reaction typically uses ammonia or an amine source under controlled conditions to introduce the amino group at the 5-position.
-
Chlorination of 5-Aminopicolinaldehyde: : Another route involves the chlorination of 5-aminopicolinaldehyde. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-amino-3-chloropicolinaldehyde often involves multi-step synthesis starting from readily available pyridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of the chlorine atom at the desired position.
Formylation: Introduction of the aldehyde group.
化学反応の分析
Types of Reactions
-
Oxidation: : The aldehyde group in 5-amino-3-chloropicolinaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: 5-Amino-3-chloropicolinic acid.
Reduction: 5-Amino-3-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, 5-amino-3-chloropicolinaldehyde is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of ligands for coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as a precursor for the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical agents. It is a key intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives are evaluated for their efficacy in controlling pests and weeds.
作用機序
The mechanism of action of 5-amino-3-chloropicolinaldehyde and its derivatives depends on the specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The amino and aldehyde groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
Similar Compounds
5-Amino-3-bromopicolinaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-Amino-3-fluoropicolinaldehyde: Contains a fluorine atom instead of chlorine.
5-Amino-3-iodopicolinaldehyde: Contains an iodine atom instead of chlorine.
Uniqueness
5-Amino-3-chloropicolinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.
特性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
5-amino-3-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |
InChIキー |
ZYXVATFIKQARJJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

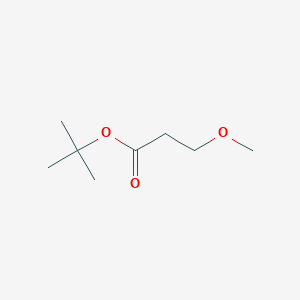
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
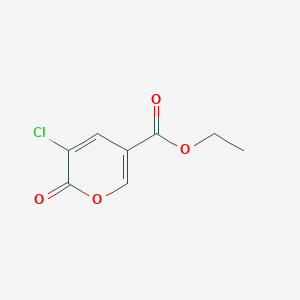
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
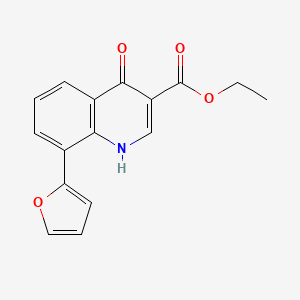

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)

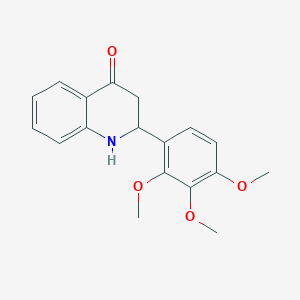
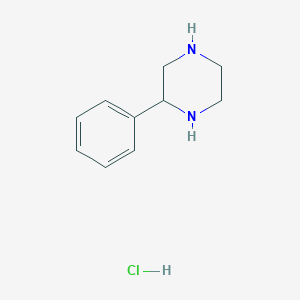
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
